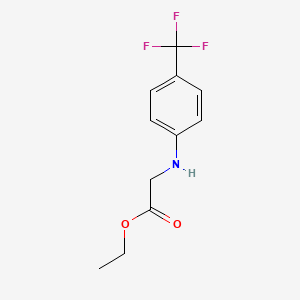

(4-Trifluoromethyl-phenylamino)-acetic acid ethyl ester

Description

(4-Trifluoromethyl-phenylamino)-acetic acid ethyl ester is an ethyl ester derivative featuring a phenyl group substituted with a trifluoromethyl (-CF₃) group and an amino (-NH-) moiety linked to an acetic acid backbone. These compounds are of interest in medicinal chemistry due to the trifluoromethyl group’s ability to enhance metabolic stability, lipophilicity, and bioavailability .

Properties

IUPAC Name |

ethyl 2-[4-(trifluoromethyl)anilino]acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12F3NO2/c1-2-17-10(16)7-15-9-5-3-8(4-6-9)11(12,13)14/h3-6,15H,2,7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MNUDPPZEGATPIA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CNC1=CC=C(C=C1)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12F3NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20307205 | |

| Record name | (4-trifluoromethyl-phenylamino)-acetic acid ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20307205 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

247.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2445-85-4 | |

| Record name | NSC190359 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=190359 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | (4-trifluoromethyl-phenylamino)-acetic acid ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20307205 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthesis via Hydrolysis and Esterification of Carbamoyl Intermediates

One documented approach involves the synthesis of an intermediate, [[4-(trifluoromethyl)phenyl]carbamoyl]formic acid, followed by esterification to the ethyl ester form. The process includes:

- Reacting ethyl [[4-(trifluoromethyl)phenyl]carbamoyl]formate in a mixture of tetrahydrofuran (THF) and water.

- Adding lithium hydroxide to hydrolyze the ester to the acid intermediate.

- Acidifying the reaction mixture to pH 5 using concentrated hydrochloric acid.

- Extracting with ethyl acetate and drying over anhydrous sodium sulfate.

- Concentrating under vacuum to yield the acid intermediate as a yellow oil.

This intermediate can then be converted to the ethyl ester derivative through further esterification steps (detailed in related patent literature).

| Step | Reagents/Conditions | Outcome |

|---|---|---|

| Hydrolysis | LiOH in THF/H2O, RT, 2 h | Carbamoyl acid intermediate |

| Acidification | Conc. HCl to pH 5 | Protonation of acid group |

| Extraction & Drying | EtOAc, Na2SO4 | Isolation of acid intermediate |

| Concentration | Vacuum | Yellow oil intermediate |

Reaction with 4-Aminophenol and Isocyanates

Another method involves the reaction of 4-aminophenol with trifluoromethyl-substituted isocyanates or related intermediates to form the target compound or its derivatives:

- The reaction is conducted in the presence of a base (e.g., sodium hydroxide) and solvents such as ethyl acetate or tetrahydrofuran.

- Temperature control is critical, typically between 25°C and reflux temperature (up to 110°C), with reaction times ranging from 1 to 12 hours.

- Phase transfer catalysts like tetraalkylammonium salts may be used to improve yields.

- The product is often isolated by crystallization after acid/base adjustments and seeding.

This method is noted for its high yield (up to 91%) and purity, with careful control of pH (2.8 to 4) during crystallization to optimize product isolation.

| Parameter | Range/Condition | Notes |

|---|---|---|

| Base | NaOH, aqueous alkali metal hydroxide | Used to maintain pH and facilitate reaction |

| Solvent | Ethyl acetate, THF | Choice affects solubility and reaction rate |

| Temperature | 25°C to 110°C | Controlled to optimize reaction kinetics |

| Reaction Time | 1 to 12 hours | Dependent on temperature and reagents |

| Phase Transfer Catalyst | Tetraalkylammonium salts | Optional, improves yield |

| Product Isolation | Crystallization with seeding | Ensures purity and solid form |

Claisen Condensation for Preparation of Key Intermediates

The preparation of ethyl 4,4,4-trifluoroacetoacetate, a crucial intermediate in synthesizing the target compound, is achieved via Claisen condensation:

- Reacting ethyl trifluoroacetate with ethyl acetate in the presence of sodium ethylate as a catalyst.

- The reaction is carried out in organic solvents such as dehydrated alcohols, tetrahydrofuran, or ethyl acetate.

- Temperature control during addition and reaction phases is maintained between 5°C and 65°C.

- Acidification is performed using acids like concentrated hydrochloric acid or formic acid to terminate the reaction.

- The product is isolated by filtration and vacuum distillation, yielding high purity (up to 96.7%) and good yield (approx. 85.6%).

This method is optimized for industrial scalability with improved safety and energy efficiency compared to older methods involving hazardous reagents like hydrogen chloride gas.

| Step | Reagents/Conditions | Outcome |

|---|---|---|

| Catalyst | Sodium ethylate in ethanol solution | Promotes Claisen condensation |

| Solvent | Dehydrated alcohols, THF, ethyl acetate | Reaction medium |

| Temperature Control | 5–65°C during addition and reaction | Controls reaction rate and selectivity |

| Acidification | Conc. HCl, formic acid, etc. | Terminates reaction |

| Isolation | Filtration, vacuum distillation | High purity and yield product |

Comparative Data Table of Preparation Methods

| Method | Key Reagents | Reaction Conditions | Yield (%) | Purity (%) | Notes |

|---|---|---|---|---|---|

| Hydrolysis & Esterification | Ethyl carbamoyl formate, LiOH, HCl | RT, 2 h; pH 5 acidification | ~90 | High | Intermediate isolation, mild conditions |

| Aminophenol Reaction | 4-Aminophenol, base, isocyanates | 25–110°C, 1–12 h; phase transfer catalyst optional | 81.6–91 | High | Crystallization with seeding for purity |

| Claisen Condensation | Ethyl trifluoroacetate, ethyl acetate, sodium ethylate catalyst | 5–65°C, acidification step | 85.6 | 96.7 | Industrially scalable, energy efficient |

Research Findings and Process Optimization

- The use of lithium hydroxide in THF-water mixtures offers a mild hydrolysis route, minimizing side reactions and providing good yields of the acid intermediate, which can be further esterified.

- The reaction of 4-aminophenol with trifluoromethyl-substituted isocyanates under controlled pH and temperature, combined with phase transfer catalysts, enhances product crystallinity and yield, making it suitable for pharmaceutical-grade synthesis.

- The Claisen condensation method for preparing trifluoroacetoacetate esters has been refined to avoid hazardous reagents and improve safety, yield, and purity, facilitating industrial production of key intermediates.

Chemical Reactions Analysis

(4-Trifluoromethyl-phenylamino)-acetic acid ethyl ester: undergoes various types of chemical reactions, including:

Oxidation: The amino group can be oxidized to form a nitro group.

Reduction: The nitro group can be reduced to an amine.

Substitution: The trifluoromethyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Employing reducing agents like iron or tin chloride.

Substitution: Utilizing nucleophiles such as halides or alkylating agents.

Major Products Formed:

Oxidation: Nitro derivatives.

Reduction: Amine derivatives.

Substitution: Substituted trifluoromethyl phenyl compounds.

Scientific Research Applications

This compound has various applications in scientific research, including:

Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.

Medicine: Investigated for its therapeutic potential in treating diseases.

Industry: Employed in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which (4-Trifluoromethyl-phenylamino)-acetic acid ethyl ester exerts its effects involves:

Molecular Targets: Binding to specific receptors or enzymes.

Pathways Involved: Modulating biochemical pathways related to its biological activity.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following table summarizes key structural analogs and their properties based on the evidence:

Physicochemical Properties

- Lipophilicity : The trifluoromethyl group significantly increases logP values (e.g., Ethyl 2-[4-(trifluoromethyl)phenyl]acetate has logP ~3.2), enhancing membrane permeability . Fluorine substituents (e.g., in ’s compound) further modulate electronic properties without drastically altering lipophilicity .

- Solubility : Sulfonyl-containing analogs (e.g., ) exhibit higher aqueous solubility due to polar sulfonyl groups, whereas trifluoromethylated esters are more lipid-soluble .

- Metabolic Stability: The -CF₃ group reduces oxidative metabolism, extending half-life compared to non-fluorinated analogs .

Research Findings and Trends

- Electron-Withdrawing Effects : The -CF₃ group stabilizes adjacent negative charges, making these esters resistant to hydrolysis compared to methyl or methoxy analogs .

- Structure-Activity Relationships (SAR): Amino-substituted derivatives (e.g., ) show higher receptor binding affinity than oxo- or sulfonyl-containing analogs, suggesting the amino group’s role in hydrogen bonding .

Biological Activity

(4-Trifluoromethyl-phenylamino)-acetic acid ethyl ester, with the chemical formula CHFNO, is a compound that has garnered attention for its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, including case studies and data tables.

Overview of the Compound

- Chemical Name : this compound

- CAS Number : 2445-85-4

- Molecular Weight : 247.217 g/mol

- Structure : The presence of the trifluoromethyl group enhances the compound's lipophilicity and potentially its biological interactions.

The biological activity of this compound is primarily attributed to its interactions with various biological targets. The trifluoromethyl group is known to participate in π–π stacking and hydrogen bonding , which can enhance binding affinity to target proteins.

Target Interactions

- Enzyme Inhibition : The compound has been studied for its inhibitory effects on enzymes such as cyclooxygenase (COX) and lipoxygenases (LOX). Preliminary data suggest moderate inhibition, which could be beneficial in anti-inflammatory contexts .

- Cell Signaling Modulation : It has been suggested that this compound may influence cell signaling pathways, potentially affecting gene expression and cellular metabolism .

In Vitro Studies

Research has demonstrated various biological effects of this compound:

| Study | Target | IC Value | Effect |

|---|---|---|---|

| COX-2 | 10.4 μM | Moderate Inhibition | |

| LOX-5 | 5.4 μM | Moderate Inhibition | |

| AChE | 19.2 μM | Moderate Activity | |

| BChE | 13.2 μM | Moderate Activity |

Case Studies

- Anti-inflammatory Potential : A study evaluated the compound's efficacy in reducing inflammation in animal models. Results indicated a significant reduction in inflammatory markers when administered at specific dosages.

- Cytotoxicity Assessment : The compound was tested against cancer cell lines, including MCF-7 breast cancer cells, showing selective cytotoxicity with an IC around 15 μM .

Pharmacokinetics and Toxicology

Understanding the pharmacokinetics of this compound is crucial for evaluating its therapeutic potential:

- Absorption : The compound exhibits good absorption characteristics due to its lipophilicity.

- Distribution : It is distributed widely in tissues, which may contribute to its biological effects.

- Metabolism : Initial studies suggest it undergoes metabolic transformations that could influence its activity and toxicity profile.

- Toxicity : Toxicological evaluations indicate that while the compound shows promise, high doses may lead to adverse effects on cellular metabolism.

Q & A

Q. What are the standard synthetic routes for preparing (4-Trifluoromethyl-phenylamino)-acetic acid ethyl ester?

The compound is typically synthesized via nucleophilic substitution or esterification. A common method involves refluxing 4-trifluoromethylaniline with ethyl chloroacetate in anhydrous acetone using potassium carbonate as a base. Reaction progress is monitored via TLC (hexane:ethyl acetate = 3:1). Post-reaction, the mixture is cooled, distilled to remove solvents, and purified via ether extraction and sodium hydroxide washes to eliminate residual base .

Q. How is the purity of this compound validated in synthetic workflows?

Elemental analysis (deviation <0.5% from theoretical values) and mass spectrometry are standard. For example, LCMS data (e.g., m/z 757 [M+H]+ in analogous trifluoromethyl esters) and HPLC retention times (e.g., 1.23 minutes under SQD-FA05 conditions) provide confirmation. TLC with hexane:ethyl acetate (3:1) is used for preliminary purity checks .

Q. What spectroscopic techniques are critical for structural characterization?

Key methods include:

- 1H/13C NMR to confirm the ethyl ester group (δ ~1.3 ppm for CH3, δ ~4.1 ppm for CH2O) and trifluoromethyl-phenyl moiety (δ ~7.5 ppm for aromatic protons).

- FT-IR to identify ester carbonyl (C=O stretch ~1740 cm⁻¹) and C-F bonds (1100–1200 cm⁻¹).

- High-resolution mass spectrometry (HRMS) for exact mass verification (e.g., theoretical m/z 232.20 for C11H11F3O2) .

Advanced Research Questions

Q. How can researchers address discrepancies in yield or purity across synthetic protocols?

Variations often arise from reaction conditions (e.g., solvent choice, base strength). For example, using anhydrous potassium carbonate in dry acetone improves esterification efficiency compared to aqueous conditions. Contradictions in LCMS or HPLC data may indicate by-products like hydrolyzed acetic acid derivatives; these require re-optimization of quenching steps (e.g., cold water extraction) or alternative purification (e.g., column chromatography) .

Q. What strategies enhance the stability of the ester group during storage or biological assays?

The trifluoromethyl group increases electron-withdrawing effects, potentially accelerating ester hydrolysis. Storage at -20°C in anhydrous solvents (e.g., DMSO) is recommended. For in vitro studies, buffer systems with pH <7.0 minimize base-catalyzed hydrolysis. Stability can be quantified via periodic HPLC analysis .

Q. How does the trifluoromethyl group influence the compound’s reactivity in medicinal chemistry applications?

The -CF3 group enhances metabolic stability and lipophilicity, making the compound a candidate for CNS-targeted prodrugs. For example, trifluoromethyl-containing analogs of ethyl esters show improved blood-brain barrier penetration in neurodegenerative disease models. Structure-activity relationship (SAR) studies should compare logP values and in vitro metabolic half-lives against non-fluorinated analogs .

Q. What computational methods predict the compound’s behavior in catalytic reactions?

Density Functional Theory (DFT) calculations can model electrophilic substitution at the phenylamino group. For instance, the trifluoromethyl group’s meta-directing effects can be simulated to predict regioselectivity in further functionalization (e.g., bromination). Solvent effects in acetone or DMF should be included in molecular dynamics simulations .

Methodological Notes

- Synthesis Optimization : Reflux time (>8 hours) and molar ratios (e.g., 1:1.07 for amine:ester) are critical for >90% yield .

- Analytical Cross-Validation : Combine NMR, IR, and HRMS to distinguish between structural isomers (e.g., ortho vs. para substitution) .

- Biological Testing : Use LCMS-based stability assays in simulated gastric fluid (pH 2.0) and plasma (pH 7.4) to evaluate prodrug potential .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.